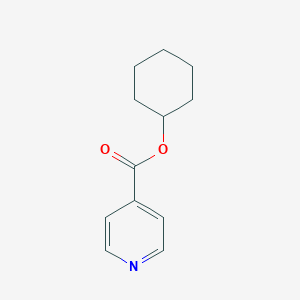
4-PYRIDINECARBOXYLIC ACID CYCLOHEXYL ESTER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinic acid, cyclohexyl ester is an organic compound with the molecular formula C12H15NO2 It is a derivative of isonicotinic acid, where the carboxylic acid group is esterified with cyclohexanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic acid, cyclohexyl ester typically involves the esterification of isonicotinic acid with cyclohexanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts can also be employed to facilitate the separation of the product from the catalyst, making the process more efficient .
Analyse Des Réactions Chimiques
Types of Reactions: Isonicotinic acid, cyclohexyl ester can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild heating conditions.
Major Products Formed:
Hydrolysis: Isonicotinic acid and cyclohexanol.
Reduction: Cyclohexyl alcohol and isonicotinic acid derivatives.
Substitution: Various substituted isonicotinic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Isonicotinic acid, cyclohexyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including anti-tuberculosis drugs.
Plant Protection: The compound and its derivatives are explored as potential inducers of plant immunity, helping plants resist infections by pathogens.
Material Science: It is used in the synthesis of metal-organic frameworks and other advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of isonicotinic acid, cyclohexyl ester depends on its application:
In Medicinal Chemistry: The compound can act as a prodrug, where it is metabolized in the body to release the active drug.
In Plant Protection: The compound acts as an elicitor, triggering the plant’s immune response by mimicking pathogen attack signals.
Comparaison Avec Des Composés Similaires
Isonicotinic Acid: The parent compound with a carboxylic acid group.
Nicotinic Acid: An isomer with the carboxylic acid group at a different position on the pyridine ring.
Picolinic Acid: Another isomer with the carboxylic acid group at yet another position.
Uniqueness: Isonicotinic acid, cyclohexyl ester is unique due to its ester functional group, which imparts different chemical properties and reactivity compared to its parent compound and other isomers.
Propriétés
Numéro CAS |
163778-04-9 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
cyclohexyl pyridine-4-carboxylate |
InChI |
InChI=1S/C12H15NO2/c14-12(10-6-8-13-9-7-10)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2 |
Clé InChI |
UADBNACWGHSLIP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)C2=CC=NC=C2 |
SMILES canonique |
C1CCC(CC1)OC(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















